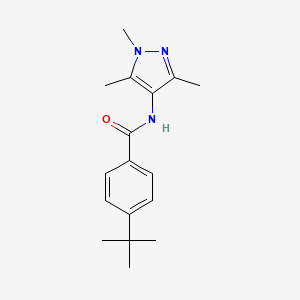
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, also known as TAK-242, is a small molecule inhibitor that is commonly used in scientific research. It was first discovered by Takeda Pharmaceutical Company Limited in Japan and has since been widely studied for its potential therapeutic applications.
Mechanism of Action
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide works by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in the immune response to bacterial infections. By blocking this pathway, 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can help reduce inflammation and prevent the development of sepsis.
Biochemical and Physiological Effects:
Studies have shown that 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in response to bacterial endotoxin. It has also been shown to improve survival rates in animal models of sepsis and reduce the severity of symptoms in animal models of inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in lab experiments is its specificity for the TLR4 signaling pathway, which allows researchers to study the effects of inhibiting this pathway without affecting other immune responses. However, the use of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide can also be limited by its potential toxicity and the need for careful dosing.
Future Directions
There are several potential future directions for research on 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide, including:
1. Further studies on its potential therapeutic applications, particularly in the treatment of sepsis and inflammatory bowel disease.
2. Development of more potent and selective TLR4 inhibitors based on the structure of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
3. Investigation of the mechanisms underlying the antitumor and antimicrobial effects of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide.
4. Development of new drug delivery systems to improve the efficacy and safety of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide in clinical settings.
In conclusion, 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide is a small molecule inhibitor that has shown promising results in scientific research for its potential therapeutic applications. Its specificity for the TLR4 signaling pathway makes it a valuable tool for studying the immune response to bacterial infections, and further research is needed to fully understand its mechanisms of action and potential clinical applications.
Synthesis Methods
The synthesis of 4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide involves several steps, including the reaction of 4-tert-butylbenzoyl chloride with 1,3,5-trimethyl-4-amino pyrazole in the presence of a base such as triethylamine. The resulting product is then purified using various chromatographic techniques to yield the final compound.
Scientific Research Applications
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as sepsis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have antitumor and antimicrobial properties.
properties
IUPAC Name |
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-11-15(12(2)20(6)19-11)18-16(21)13-7-9-14(10-8-13)17(3,4)5/h7-10H,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORSEOHEBFOTKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(1,3,5-trimethylpyrazol-4-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

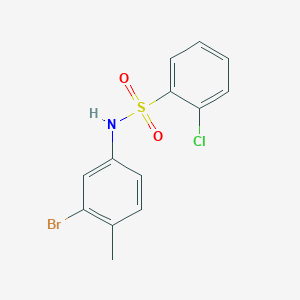

![N-[(1R)-1-(2-chlorophenyl)ethyl]-2-(2,4-dioxoquinazolin-1-yl)acetamide](/img/structure/B7471631.png)
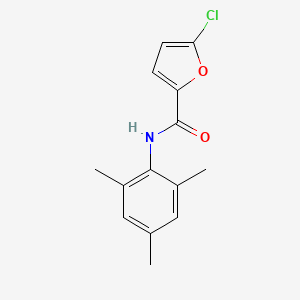
![2-[2-(Azepan-1-yl)-2-oxoethyl]-4-methylphthalazin-1-one](/img/structure/B7471642.png)
![4-acetyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7471658.png)
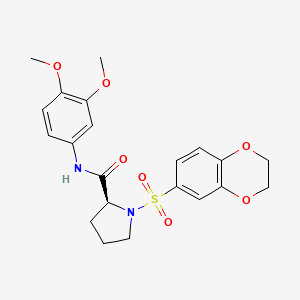
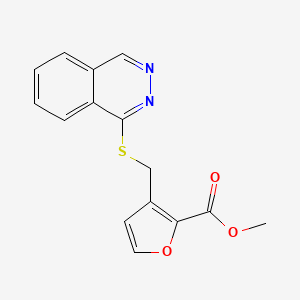
![2-methyl-N-(pyridin-2-ylmethyl)-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471670.png)
![5-(4-methoxyphenyl)-N-(2-methyl-2-morpholin-4-ylpropyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7471673.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B7471681.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7471684.png)
![N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-2-[(2-ethyl-1,3-thiazol-4-yl)methyl-methylamino]acetamide](/img/structure/B7471696.png)
